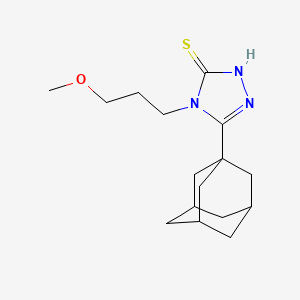
5-(1-adamantyl)-4-(3-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Übersicht
Beschreibung
5-(1-adamantyl)-4-(3-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as APTT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. APTT is a thione derivative of adamantane, a tricyclic hydrocarbon, which is known for its unique physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
5-(1-adamantyl)-4-(3-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied for its potential applications in various fields of scientific research. One of the most significant applications of 5-(1-adamantyl)-4-(3-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. 5-(1-adamantyl)-4-(3-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have antiviral, antifungal, and anticancer activities in vitro, making it a promising lead compound for the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-(1-adamantyl)-4-(3-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not well understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. 5-(1-adamantyl)-4-(3-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. 5-(1-adamantyl)-4-(3-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been shown to inhibit the activity of the enzyme S-adenosylhomocysteine hydrolase, which is involved in the metabolism of homocysteine.
Biochemical and Physiological Effects
5-(1-adamantyl)-4-(3-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 5-(1-adamantyl)-4-(3-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-(1-adamantyl)-4-(3-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. In addition, 5-(1-adamantyl)-4-(3-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have antiviral activity against the human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(1-adamantyl)-4-(3-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is its broad-spectrum activity against various types of cancer cells and fungi. This makes it a promising lead compound for the development of new drugs. However, one of the limitations of 5-(1-adamantyl)-4-(3-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is its low solubility in aqueous solutions, which can make it difficult to work with in the laboratory.
Zukünftige Richtungen
There are several future directions for the study of 5-(1-adamantyl)-4-(3-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One direction is the development of new synthetic methods for the production of 5-(1-adamantyl)-4-(3-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its derivatives. Another direction is the investigation of the mechanism of action of 5-(1-adamantyl)-4-(3-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its derivatives. This could lead to the development of new drugs that target specific metabolic pathways. Finally, the study of the pharmacokinetics and pharmacodynamics of 5-(1-adamantyl)-4-(3-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione could lead to the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
3-(1-adamantyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c1-20-4-2-3-19-14(17-18-15(19)21)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-13H,2-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGUHNJLXVEOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NNC1=S)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196939 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(1-adamantyl)-4-(3-methoxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-chloro-5-({[(4-ethyl-5-{[(4-methoxybenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4080628.png)
![6-amino-3-(2-thienyl)-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080633.png)
![N-{1-[5-({2-[(4-bromo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4080637.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4080650.png)
![7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080657.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4080666.png)
![1-benzyl-5-chloro-3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4080673.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4080684.png)

![6-amino-4-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080691.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4080698.png)
![7-(difluoromethyl)-5-methyl-N-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4080709.png)
![2-{[4-cyclohexyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4080715.png)
![3-[(biphenyl-2-ylmethyl)(methyl)amino]propanamide](/img/structure/B4080718.png)